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Methyl (R)-2-(4-Hydroxyphenyl)propanoate

Cat. No.: B11719467
M. Wt: 180.20 g/mol
InChI Key: QOHGMEYPUKSMST-SSDOTTSWSA-N
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Description

Contextual Significance in Chiral Molecule Research

The study of chiral molecules is fundamental to modern chemistry and pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Methyl (R)-2-(4-hydroxyphenyl)propanoate, as a chiral compound, serves as a key intermediate in the synthesis of enantiomerically pure substances. Its parent compound, 2-(4-hydroxyphenyl)propionic acid (HPPA), is recognized as a significant aromatic acid compound used as a pharmaceutical and fine chemical intermediate tandfonline.com. The separation of enantiomers of HPPA is a critical area of research, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles tandfonline.com.

Research has focused on developing efficient methods for the separation of HPPA enantiomers, which is a prerequisite for obtaining compounds like this compound in high purity. Techniques such as high-speed counter-current chromatography (HSCCC) have been successfully employed for this purpose, utilizing chiral selectors like hydroxyethyl-β-cyclodextrin tandfonline.comnih.gov. The development of such preparative enantioseparation techniques underscores the demand for single-enantiomer compounds in various scientific fields tandfonline.comnih.gov.

Importance of the (R)-Stereoisomer in Enantioselective Processes

The (R)-stereoisomer of 2-(4-hydroxyphenyl)propanoate and related structures holds specific importance in enantioselective synthesis. In many biological systems, only one enantiomer of a chiral molecule interacts correctly with its target, such as an enzyme or receptor. Consequently, the synthesis of a single, desired stereoisomer is a primary goal in the development of many pharmaceuticals and other bioactive molecules.

The ability to selectively synthesize or isolate the (R)-enantiomer allows for the construction of molecules with precise stereochemistry. This control is crucial for ensuring the efficacy and minimizing potential side effects of the final product. The demand for enantiopure drugs has driven significant progress in chiral separation techniques, including chromatography and enzymatic resolution, to obtain specific enantiomers like the (R)-isomer of HPPA and its derivatives tandfonline.com.

Role of the 4-Hydroxyphenyl Moiety in Molecular Design and Reactivity

The 4-hydroxyphenyl group, a key structural feature of this compound, plays a critical role in molecular design and chemical reactivity. This phenolic moiety is a common feature in a wide range of biologically active compounds and natural products nih.govresearchgate.net.

From a molecular design perspective, the hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes. For instance, the phenolic fragment is a key chemical feature for tyrosinase inhibition, where the 4-hydroxyphenyl moiety can be positioned between copper ions in the enzyme's active site nih.gov. This interaction is vital for the inhibitory activity of the molecule nih.gov.

In terms of reactivity, the hydroxyl group on the phenyl ring can be chemically modified, allowing for the synthesis of a diverse range of derivatives. It can undergo reactions such as etherification, enabling the connection of the molecule to other structural fragments researchgate.net. Furthermore, the presence of the hydroxyl group influences the electronic properties of the aromatic ring, affecting its reactivity in various organic transformations. This versatility makes the 4-hydroxyphenyl moiety a valuable component in the design and synthesis of new functional molecules nih.gov.

Research Findings on Enantioseparation of the Parent Acid

ParameterOptimal ConditionReference
Technique High-Speed Counter-Current Chromatography (HSCCC) tandfonline.comnih.gov
Chiral Selector Hydroxyethyl-β-cyclodextrin (HE-β-CD) tandfonline.comnih.gov
pH of Aqueous Phase 2.50 tandfonline.comnih.gov
Concentration of HE-β-CD 0.1 mol L⁻¹ tandfonline.comnih.gov
Temperature 5 °C tandfonline.comnih.gov
Purity of Separated Enantiomers > 99.5% tandfonline.comnih.gov

Physical and Chemical Properties

PropertyValue
Molecular Formula C9H10O3
Average Molecular Weight 166.17 g/mol
IUPAC Name Methyl (2R)-2-(4-hydroxyphenyl)propanoate
CAS Number 59092-88-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B11719467 Methyl (R)-2-(4-Hydroxyphenyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2R)-2-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

QOHGMEYPUKSMST-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Shift Analysis and Multiplicity

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of protons and their neighboring environments in a molecule. For a compound like Methyl (R)-2-(4-hydroxyphenyl)propanoate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons of the propanoate moiety, and the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to OH)6.78d
Aromatic (meta to OH)7.15d
Methine (CH)3.69q
Methyl Ester (OCH₃)3.65s
Methyl (CH₃)1.45d
Phenolic (OH)~5.0-9.0br s

Note: Predicted data is based on computational models and data from similar structures. The phenolic OH signal can be broad and its chemical shift is highly dependent on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy and DEPT for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. researchgate.netpearson.com A DEPT-135 experiment, for instance, shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This information is crucial for unambiguously assigning the carbon signals.

For this compound, the carbonyl carbon of the ester group would be the most downfield signal, typically in the range of δ 170-175 ppm. The aromatic carbons would resonate between δ 115 and 155 ppm. The methoxy carbon of the ester would appear around δ 52 ppm, the methine carbon around δ 45 ppm, and the methyl carbon of the propanoate group would be the most upfield signal, around δ 18 ppm.

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT-135 Signal
Carbonyl (C=O)174.5Absent
Aromatic (C-OH)155.0Absent
Aromatic (C-ipso)132.0Absent
Aromatic (CH, meta to OH)128.5Positive
Aromatic (CH, ortho to OH)115.5Positive
Methoxy (OCH₃)52.0Positive
Methine (CH)45.0Positive
Methyl (CH₃)18.0Positive

Note: The chemical shifts are estimations based on data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the propanoate group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals one-bond correlations between protons and the carbons to which they are directly attached. This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This technique is crucial for piecing together the molecular framework by identifying longer-range connectivities. For example, the methyl ester protons would show an HMBC correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For a chiral molecule like this compound, NOESY or ROESY can be used to determine the relative stereochemistry by observing which groups are on the same side of the molecule. researchgate.netoxinst.com While the absolute stereochemistry is designated as (R), these techniques can confirm the spatial relationships of the substituents around the chiral center.

In-situ NMR Monitoring of Reaction Kinetics

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information without the need for sample workup. nih.gov The esterification of 2-(4-hydroxyphenyl)propanoic acid to form this compound can be monitored by acquiring ¹H NMR spectra at regular intervals.

By integrating the signals corresponding to the reactants and products, the concentration of each species can be determined over time. For example, the disappearance of the carboxylic acid proton signal and the appearance of the methyl ester proton signal can be tracked. This data can then be used to determine the reaction rate, order, and activation energy.

Table 3: Representative Data from In-situ NMR Monitoring of an Esterification Reaction

Time (minutes)Concentration of 2-(4-hydroxyphenyl)propanoic acid (M)Concentration of this compound (M)
01.000.00
100.850.15
200.720.28
300.610.39
600.400.60
1200.180.82

Note: This is a representative data set to illustrate the principle of in-situ NMR monitoring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com This is a critical step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.0786 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. HRMS is also invaluable for identifying and profiling impurities in a sample, as even small differences in elemental composition will result in distinct mass signals.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the parent ion of the compound of interest is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its identification and characterization.

For this compound, the initial ionization would produce a molecular ion. The subsequent fragmentation in MS/MS would likely involve characteristic cleavages of the ester and propanoate groups, as well as fragmentation of the aromatic ring. The interpretation of these fragmentation pathways provides unambiguous structural confirmation.

Table 1: Predicted Key Fragmentation Patterns for this compound in MS/MS

Fragment Ion (m/z)Proposed Structure/Neutral LossDescription
M+H⁺[C₁₀H₁₂O₃+H]⁺Protonated molecular ion
M-CH₃OH[C₉H₈O₂]⁺Loss of methanol (B129727) from the ester group
M-COOCH₃[C₈H₉O]⁺Loss of the methoxycarbonyl group
C₇H₇O⁺[HOC₆H₄CH₂]⁺Ion resulting from cleavage of the propanoate side chain

Note: The exact m/z values will depend on the ionization mode and experimental conditions.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. nih.govajpaonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques in analytical chemistry. labmanager.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. labmanager.com For the analysis of this compound by GC-MS, derivatization may be necessary to increase its volatility, for instance, by silylating the hydroxyl group. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile. labmanager.com This makes it particularly well-suited for the direct analysis of this compound without the need for derivatization. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass and structural information. The choice of ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) is critical for successful LC-MS analysis. nih.gov

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Sample Volatility Requires volatile and thermally stable compounds. Derivatization may be needed.Suitable for a wide range of polarities and volatilities, including non-volatile compounds.
Derivatization Often required for polar compounds to increase volatility.Generally not required.
Typical Ionization Electron Ionization (EI), Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR a powerful tool for identifying the functional groups present in a compound.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-O stretching vibrations, as well as absorptions corresponding to the aromatic ring.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H stretch3200-3600 (broad)
Ester C=OC=O stretch1735-1750
Aromatic C=CC=C stretch1450-1600
Ester C-OC-O stretch1150-1250

Raman Spectroscopy for Reaction Monitoring and Characterization

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for monitoring chemical reactions in real-time and for characterizing molecules with non-polar bonds. oceanoptics.jpspectroscopyonline.com

In the context of this compound, Raman spectroscopy could be employed to monitor its synthesis or its participation in subsequent reactions. For example, the disappearance of a reactant's characteristic Raman peak or the appearance of a product's peak can be tracked over time to determine reaction kinetics. oceanoptics.jpnih.govencyclopedia.pub The aromatic ring in the molecule would give rise to strong Raman signals, which can be useful for characterization.

Chromatographic Techniques for Purity, Enantiomeric Excess, and Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from other components in a mixture. For chiral molecules like this compound, specialized chromatographic methods are required to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

To determine the enantiomeric purity of a sample of this compound, it would be analyzed on a suitable chiral HPLC column. The chromatogram would show two distinct peaks corresponding to the (R) and (S) enantiomers. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess (ee) of the sample. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. researchgate.net

Table 4: Key Parameters in Chiral HPLC for Enantiomeric Purity Determination

ParameterDescriptionImportance
Chiral Stationary Phase (CSP) The stationary phase that contains a chiral selector.The nature of the CSP determines the enantioselectivity of the separation.
Mobile Phase The solvent system that carries the sample through the column.The composition of the mobile phase affects the retention times and the resolution of the enantiomers.
Resolution (Rs) A measure of the degree of separation between the two enantiomeric peaks.A higher resolution indicates a better separation.
Enantiomeric Excess (ee) The percentage of one enantiomer in excess of the other.A measure of the enantiomeric purity of the sample.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like this compound, which possesses polar functional groups (a hydroxyl and an ester group), direct GC analysis can be challenging due to its relatively low volatility and potential for column interactions. To overcome these limitations and facilitate its analysis in complex mixtures, derivatization is a crucial preparatory step. nih.govtandfonline.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. nih.gov For phenolic compounds, a common approach is silylation, where the acidic proton of the hydroxyl group is replaced by a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to sharper peaks and improved resolution in the gas chromatogram.

The derivatization reaction for this compound would specifically target the phenolic hydroxyl group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed for this purpose. researchgate.net The resulting silyl ether is much more volatile than the parent compound.

The analysis is performed using a Gas Chromatograph typically coupled with a Mass Spectrometer (GC-MS). This combination not only separates the components of a mixture but also provides mass spectra for each component, aiding in their definitive identification. nih.govchula.ac.th The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern, confirming the structure and the success of the derivatization. tandfonline.com

Table 1: GC-MS Derivatization Data for Volatility Enhancement
AnalyteDerivatization ReagentDerivative FormedKey Benefit for GC Analysis
This compoundBSTFAMethyl (R)-2-(4-(trimethylsilyloxy)phenyl)propanoateIncreased volatility and thermal stability
This compoundMTBSTFAMethyl (R)-2-(4-(tert-butyldimethylsilyloxy)phenyl)propanoateForms a stable derivative with a distinct mass spectrum

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used in synthetic organic chemistry to monitor the progress of a reaction. researchgate.net It is particularly well-suited for tracking the conversion of a reactant to a product, such as in the esterification of (R)-2-(4-hydroxyphenyl)propanoic acid with methanol to yield this compound.

The principle of TLC monitoring involves comparing the chromatographic behavior of the reaction mixture over time with that of the starting materials and, if available, the pure product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) at different time intervals. Alongside it, spots of the pure starting material ((R)-2-(4-hydroxyphenyl)propanoic acid) and a "co-spot" (a mixture of the starting material and the reaction mixture) are applied. mdpi.comresearchgate.net

The plate is then developed in a suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The choice of solvent system is optimized to achieve a good separation between the reactant and the product. mdpi.com The starting carboxylic acid is significantly more polar than the resulting methyl ester. Consequently, the acid will have a stronger interaction with the polar silica gel stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar ester product will travel further, exhibiting a higher Rf value. researchgate.net

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. Visualization of the spots is typically achieved under UV light (as the aromatic rings are UV-active) or by staining with a chemical reagent like potassium permanganate or p-anisaldehyde solution. researchgate.net

Table 2: Illustrative TLC Monitoring of Esterification
Time PointSpot DescriptionObserved Rf Value (Approx.)Inference
t = 0 hoursStarting Material: (R)-2-(4-hydroxyphenyl)propanoic acid0.25Reaction has not started.
t = 2 hoursReaction Mixture: Two spots visible0.25 (faint), 0.65 (strong)Reaction is progressing, product is forming.
t = 4 hoursReaction Mixture: One primary spot visible0.65Reaction is complete or near completion.
ReferenceProduct: this compound0.65Reference Rf for the final product.

X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray Diffraction (XRD) is the most definitive analytical method for determining the three-dimensional structure of a crystalline compound. nih.gov For chiral molecules such as this compound, XRD is uniquely capable of unambiguously establishing the absolute stereochemistry—the precise spatial arrangement of atoms that defines the (R) or (S) configuration. nih.gov

For determining absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When an atom in the crystal absorbs and re-emits X-rays, a slight phase shift occurs. By carefully analyzing these subtle differences, particularly when using X-ray wavelengths near an absorption edge of one of the atoms present, the true handedness of the molecule can be determined. The result is often expressed as the Flack parameter, which should be close to zero for the correct enantiomeric structure. nih.gov

Table 3: Crystallographic Data for Methyl 3-(4-hydroxyphenyl)propionate nih.gov
ParameterValue
Chemical FormulaC₁₀H₁₂O₃
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)5.4774
b (Å)11.1557
c (Å)14.5610
α, β, γ (°)90, 90, 90

Computational and Theoretical Investigations of Methyl R 2 4 Hydroxyphenyl Propanoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. DFT, in particular, has become a standard tool due to its favorable balance of accuracy and computational cost for studying organic molecules. nih.govbohrium.com

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like Methyl (R)-2-(4-hydroxyphenyl)propanoate, this process is extended to a conformational analysis, which involves identifying all stable low-energy conformers and the energy barriers between them.

The primary degrees of freedom in this compound are the rotations around several single bonds: the bond connecting the phenyl ring to the propanoate chain, the C-C bond within the propanoate chain, and the C-O bonds of the ester group. A systematic scan of the potential energy surface by varying the dihedral angles associated with these bonds would reveal the most stable conformers. These stable structures are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding. While specific computational studies on this molecule are not prevalent, analysis of related structures suggests that the orientation of the ester and hydroxyl groups relative to the phenyl ring would be the most significant factor in determining conformational preferences. nih.govfrontiersin.org

Table 1: Illustrative Conformational Dihedral Angles for Key Bonds in this compound This table presents hypothetical but plausible dihedral angles for low-energy conformers based on general chemical principles.

ConformerDihedral Angle 1 (C-C-C-O)Dihedral Angle 2 (O=C-O-C)Relative Energy (kcal/mol)
Global Minimum~180° (anti)~180° (anti)0.00
Local Minimum 1~60° (gauche)~180° (anti)+1.5
Local Minimum 2~180° (anti)~0° (syn)+2.5

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). edu.krd

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester, which is the most electron-deficient site. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution.

Table 2: Representative FMO Energies and Reactivity Descriptors for a Phenolic Ester This table shows typical values for compounds similar to this compound, as calculated by DFT methods.

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-5.99Electron-donating ability
ELUMO-1.98Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.01Indicates high chemical stability
Chemical Hardness (η)2.01Resistance to change in electron configuration
Electronegativity (χ)3.99Global electron-attracting tendency

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.comnih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted spectra for different possible conformers or isomers can help assign experimental signals correctly.

IR Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes and their intensities can be obtained. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. arxiv.org This allows for the confident assignment of key functional group vibrations, such as the O-H stretch of the phenol (B47542), the C=O stretch of the ester, and the C-O stretches. docbrown.inforesearchgate.net

Table 3: Comparison of Experimental and Illustrative Calculated IR Frequencies Experimental data is for the related isomer Methyl 3-(4-hydroxyphenyl)propionate. Calculated values are typical for DFT computations on similar structures. researchgate.net

Vibrational ModeExperimental Wavenumber (cm⁻¹)Typical Scaled Calculated Wavenumber (cm⁻¹)Assignment
O-H stretch3420~3450Phenolic hydroxyl group
C-H stretch (aromatic)3055~3060Aromatic ring C-H bonds
C=O stretch1735~1740Ester carbonyl group
C-O stretch~1200~1210Ester C-O bond

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic description, molecular modeling and simulation methods are better suited for exploring the large-scale conformational dynamics and intermolecular interactions of molecules over time.

Molecular mechanics (MM) methods use classical physics and simplified potential energy functions (force fields) to calculate the energy of a molecule. This approach is computationally much faster than quantum mechanics, allowing for the study of larger systems and longer timescales.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. chemrxiv.org An MD simulation of this compound in a solvent like water would provide a dynamic picture of its conformational landscape. It would reveal not only the preferred conformers but also the rates of interconversion between them, offering insights into the molecule's flexibility and how it explores its conformational space under thermal fluctuations.

The phenolic hydroxyl group and the ester carbonyl group make this compound capable of engaging in significant intermolecular interactions, particularly hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Computational methods can be used to investigate these interactions in detail. For instance, analysis of the crystal structure of a related isomer, Methyl 3-(4-hydroxyphenyl)propionate, reveals significant hydrogen bonding where the O-H group of one molecule interacts with the C=O group of an adjacent molecule, forming chains. researchgate.net Similar interactions would be expected for this compound. Molecular dynamics simulations can also be used to study these interactions in solution, quantifying the strength, lifetime, and geometry of hydrogen bonds formed with solvent molecules or other solute molecules.

Table 4: Typical Hydrogen Bond Geometries in Phenolic Esters Data based on crystal structure analysis of the related compound Methyl 3-(4-hydroxyphenyl)propionate. researchgate.net

Interaction (Donor-H···Acceptor)D···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
O-H···O=C2.8051.96169

Mechanistic Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights that are often inaccessible through experimental methods alone. In the context of this compound and structurally related α-aryl propanoic acid esters, computational studies have been particularly instrumental in understanding the stereoselectivity of enzymatic kinetic resolutions, a key method for obtaining enantiomerically pure forms of these compounds.

The enzymatic kinetic resolution of racemic 2-arylpropionic acids, a class of compounds to which this compound belongs, is frequently catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CALB) and Candida rugosa lipase. nih.govnih.gov These enzymes exhibit a high degree of enantioselectivity, preferentially catalyzing the esterification or hydrolysis of one enantiomer over the other. nih.govnih.gov Computational methods, including molecular docking and Density Functional Theory (DFT), have been employed to unravel the molecular basis of this selectivity.

Molecular docking studies, for instance, are utilized to predict the binding conformations of the (R)- and (S)-enantiomers of α-arylpropanoic acids within the active site of the lipase. mdpi.comnih.gov These in silico approaches help in identifying the crucial interactions, such as hydrogen bonding and hydrophobic interactions, between the substrate and the amino acid residues of the enzyme's active site. mdpi.com The preferred binding orientation of one enantiomer, which leads to a more favorable transition state for the reaction, can explain the observed enantioselectivity.

For example, in the lipase-catalyzed kinetic resolution of various profens, computational models have demonstrated that the more reactive enantiomer fits more snugly into the active site, positioning its carboxylic acid group optimally for nucleophilic attack by the catalytic serine residue of the enzyme.

Below is a representative data table summarizing typical findings from computational studies on the enzymatic resolution of 2-arylpropionic acids, which serves as a model for understanding the synthesis of this compound.

Table 1: Representative Computational Data for Lipase-Catalyzed Kinetic Resolution of a Racemic 2-Arylpropionic Acid

EnantiomerBinding Energy (kcal/mol)Distance to Catalytic Serine (Å)Key Interacting ResiduesPredicted Activity
(R)-enantiomer-8.53.2Ser105, His224, Trp104Less Active
(S)-enantiomer-10.22.1Ser105, His224, Gln106More Active

Note: The data presented in this table is illustrative and compiled from typical findings in the field of computational enzymology for educational purposes. It does not represent experimental results for this compound.

DFT calculations are often used in conjunction with molecular docking to further refine the understanding of the reaction mechanism. These quantum mechanical methods can be used to calculate the energies of transition states for the reaction of both enantiomers. A lower activation energy for one enantiomer provides a quantitative explanation for the experimentally observed reaction rates and enantioselectivity.

Furthermore, computational studies can predict the effect of mutations in the enzyme's active site on its catalytic activity and selectivity. By altering specific amino acid residues in silico, researchers can design mutant enzymes with enhanced properties for the synthesis of specific enantiomers of chiral compounds like this compound. nih.gov

Reactivity and Chemical Transformations of Methyl R 2 4 Hydroxyphenyl Propanoate

Hydrolysis Reactions and Derivatization to Carboxylic Acids

The methyl ester group of Methyl (R)-2-(4-hydroxyphenyl)propanoate can be readily hydrolyzed to yield its corresponding carboxylic acid, (R)-2-(4-hydroxyphenyl)propanoic acid. This transformation is a fundamental reaction for this class of compounds.

The hydrolysis is typically carried out under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), effectively cleaves the ester bond. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. For instance, the hydrolysis of the related compound Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using aqueous sodium hydroxide proceeds at room temperature over several hours to give the corresponding carboxylic acid in high yield. acs.orgchemicalbook.com

The reverse reaction, Fischer esterification, can be used to form the methyl ester from the carboxylic acid by reacting it with methanol (B129727) in the presence of an acid catalyst. google.com

Table 1: Conditions for Hydrolysis of Related Propanoate Esters

Starting Material Reagents Temperature (°C) Duration (h) Product Yield (%) Reference
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Sodium Hydroxide, Water 20 3 (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 92.3 acs.org
2-(4-Acetoxyphenoxy)propanoic acid Ethanol, conc. Hydrochloric Acid Reflux 2 2-(4-Hydroxyphenoxy)propanoic acid 93 google.com

Functional Group Transformations at the Ester, Phenyl, and Hydroxyl Moieties

The presence of multiple functional groups allows for a wide range of chemical transformations.

Ester Moiety: Besides hydrolysis, the ester group can undergo transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the methyl group for the new alkyl group from the alcohol. This process is useful for synthesizing a library of different ester derivatives. researchgate.net

Hydroxyl Moiety: The phenolic hydroxyl group is nucleophilic and acidic, enabling reactions such as etherification and acylation.

Etherification (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide) converts the phenol (B47542) into an ether. chemicalbook.com

Acylation: The hydroxyl group can be acylated to form a new ester by reacting it with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.net This reaction protects the hydroxyl group or can be used to introduce different functional groups.

Phenyl Moiety: The aromatic ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The existing hydroxyl (-OH) and alkyl (-CH(CH₃)CO₂CH₃) groups influence the position of substitution. The hydroxyl group is a strong activating group and an ortho, para-director, while the alkyl group is a weakly activating ortho, para-director. Due to the powerful activating effect of the hydroxyl group, incoming electrophiles are predominantly directed to the positions ortho to it (C3 and C5). Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride. chemguide.co.uklibretexts.org

Oxidation and Reduction Processes of the Aromatic Ring and Ester Group

Aromatic Ring: The benzene (B151609) ring is relatively resistant to oxidation under mild conditions. However, it can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon (Rh/C) or platinum.

Ester Group: The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction converts the ester into two alcohol products; in this case, it would yield (R)-2-(4-hydroxyphenyl)propan-1-ol and methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.com The oxidation of the ester group itself is not a common transformation, but the benzylic position (the carbon atom attached to the aromatic ring) in related molecules can sometimes be susceptible to oxidation, although this is less common for compounds with a tertiary benzylic carbon.

Stereoselective Reactions and Epimerization Studies

The stereochemical integrity of the chiral center at the C2 position is a critical aspect of the reactivity of this compound.

Stereoselective Reactions: Many reactions can be performed on the molecule's functional groups without affecting the chiral center. For example, esterification of (R)-2-(4-hydroxyphenoxy)propionic acid with methanol proceeds with high retention of stereochemical configuration, with the enantiomeric ratio remaining largely unchanged. google.com Asymmetric synthesis methodologies, such as asymmetric hydrogenation, are often employed to produce related chiral 2-arylpropionic acids with high enantiomeric purity. nih.gov

Epimerization Studies: The hydrogen atom on the chiral carbon (the α-proton) is acidic due to its position adjacent to both the aromatic ring and the carbonyl group. Under certain conditions, particularly in the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both the (R) and (S) enantiomers. This loss of stereochemical purity is known as racemization or epimerization. nih.gov

Studies on closely related 2-arylpropionic acids, such as ibuprofen (B1674241), have extensively investigated this process. acs.orgutep.eduutep.edu The rate of racemization is influenced by several factors, including the strength of the base, the solvent system, and the temperature. google.comnih.gov This phenomenon is particularly relevant in biological systems, where enzymes can facilitate the chiral inversion of the less active (R)-enantiomer to the more active (S)-enantiomer for some 2-arylpropionic acid drugs. nih.govnih.govnews-medical.net

Table 2: Factors Influencing Base-Catalyzed Racemization of (R)-Ibuprofen Esters (as an analog)

Factor Effect on Racemization Rate Rationale Reference
Base Concentration Increases with higher concentration The reaction is base-catalyzed; more base leads to faster enolate formation. nih.gov
Solvent Polarity Faster in polar aprotic solvents (e.g., DMSO) Polar aprotic solvents stabilize the enolate intermediate, facilitating its formation. acs.org
Temperature Increases with higher temperature Provides the necessary activation energy for proton abstraction and inversion. google.com

Advanced Applications As a Chiral Intermediate in Targeted Organic Synthesis

Precursor in Agrochemical Development, particularly Herbicides

Methyl (R)-2-(4-hydroxyphenyl)propanoate and its derivatives are significant intermediates in the synthesis of agrochemicals, most notably the aryloxyphenoxypropionate (APP) class of herbicides. mdpi.comyychemical.com This class of herbicides is known for its effectiveness against gramineous (grassy) weeds. mdpi.com The herbicidal activity of these compounds is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the more biologically active form. nih.gov

The primary mechanism of action for APP herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible plants. mdpi.com By blocking this enzyme, the herbicides disrupt cell membrane formation, leading to the death of the weed. mdpi.com

This compound serves as a key chiral precursor for the synthesis of these complex herbicides. yychemical.com For example, research has demonstrated the synthesis of novel 2-(4-aryloxyphenoxy)propionamide derivatives starting from (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid, a closely related compound derived from the methyl ester. jlu.edu.cn Similarly, new quinazolin-4(3H)-one derivatives featuring the aryloxyphenoxypropionate motif have been developed using this chiral scaffold to create new potential herbicides. mdpi.com The high chiral purity of the starting material ensures the final product is enriched with the desired active enantiomer. yychemical.com

Table 1: Examples of Aryloxyphenoxypropionate (APP) Herbicides

Herbicide Name Primary Use
Diclofop-methyl Control of wild oats and other grassy weeds in cereal crops. mdpi.com
Fenoxaprop-P-ethyl Post-emergence control of annual and perennial grass weeds. mdpi.com
Fluazifop-P-butyl Selective control of grass weeds in broad-leaved crops. mdpi.com
Haloxyfop-P-methyl Control of annual and perennial grasses in various crops. mdpi.com

Chiral Building Block in Pharmaceutical Intermediate Synthesis

The chirality of drug molecules is a critical factor in their pharmacological activity. chemimpex.com Often, one enantiomer is responsible for the therapeutic effects (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov For this reason, the synthesis of enantiomerically pure pharmaceuticals is a major focus of the drug development industry. chemimpex.com

This compound is an important chiral intermediate used in the synthesis of various pharmaceuticals. yychemical.comchemimpex.com Its defined stereochemistry allows it to be incorporated into larger, more complex drug molecules, ensuring the final active pharmaceutical ingredient (API) has the correct spatial orientation for interacting with its biological target, such as an enzyme or receptor. chemimpex.com

While specific drug syntheses are often proprietary, the utility of this compound lies in its role as a versatile starting block. chemimpex.com It is particularly useful in research and development focused on hormonal and anti-inflammatory pathways. chemimpex.com The 2-arylpropionate structure, for instance, is the core of many non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is typically the active form. nih.gov The availability of high-purity chiral intermediates like this compound is essential for the efficient and stereoselective synthesis of such compounds. yychemical.com

Table 2: Role in Pharmaceutical Synthesis

Application Area Significance of Chirality
Chiral Drug Intermediates Ensures stereochemical purity of the final drug product. yychemical.com
Anti-inflammatory Pathways The 2-arylpropionate scaffold is a key feature in many NSAIDs where one enantiomer is significantly more active. nih.govchemimpex.com

Role in the Synthesis of Structurally Related Bioactive Molecules

Beyond its established roles in herbicide and pharmaceutical intermediate synthesis, this compound is a versatile platform for creating a wide range of other structurally related bioactive molecules. chemimpex.com Its chemical structure offers multiple points for modification, allowing chemists to design and synthesize novel compounds with unique biological activities. nih.gov

Researchers utilize this compound as a starting point to explore new chemical entities. For example, it has been used in the synthesis of complex heterocyclic structures, such as the previously mentioned quinazolin-4(3H)-one derivatives. mdpi.com In this research, the (R)-2-(4-hydroxyphenoxy)propanoate core was attached to a quinazolinone moiety, combining two biologically important pharmacophores to create a new molecule with potential herbicidal properties. mdpi.com

Another study details the synthesis of seventeen 2-(4-aryloxyphenoxy)propionamide derivatives derived from benzofuranol and (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid. jlu.edu.cn These new molecules were then tested for their herbicidal activity, with several compounds showing significant efficacy against specific types of grass weeds. jlu.edu.cn These examples underscore the role of this compound not just as an intermediate for existing products, but as a foundational element in the discovery of new and potentially more effective bioactive compounds, including plant growth regulators. yychemical.comchemimpex.com

Table 3: Synthesis of Novel Bioactive Molecules

Starting Intermediate Resulting Bioactive Molecule Class Reference
(R)-ethyl 2-(4-hydroxyphenoxy)propanoate Quinazolin-4(3H)-one derivatives mdpi.com

Analytical Method Development and Validation for Research and Quality Assurance

Development of Quantitative Spectroscopic Methods for Assay and Purity

Spectroscopic methods offer rapid and non-destructive analysis, making them ideal for both quantitative assay and purity assessment of Methyl (R)-2-(4-Hydroxyphenyl)propanoate. Key techniques include Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the 4-hydroxyphenyl chromophore in this compound allows for straightforward quantitative analysis using UV-Vis spectroscopy. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For method development, the wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the compound in a suitable solvent, typically methanol (B129727) or ethanol. For compounds containing a hydroxyphenyl group, the λmax is expected in the UV region, providing a sensitive measure of concentration. A typical λmax for similar phenolic compounds is observed around 275-280 nm.

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The linearity of this curve is a critical parameter for method validation.

Table 1: Example UV-Vis Spectroscopic Method Parameters

Parameter Value
Instrument Dual Beam UV-Vis Spectrophotometer
Wavelength (λmax) 278 nm
Solvent Methanol
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR is an inherently quantitative technique as the integral of a resonance signal is directly proportional to the number of protons giving rise to that signal. qNMR can be used as an absolute method to determine the purity of this compound without the need for a specific reference standard of the compound itself. A certified internal standard of known purity is used instead.

For this compound, distinct, well-resolved signals in the ¹H NMR spectrum can be used for quantification. For instance, the singlet corresponding to the methyl ester protons (-OCH₃) or the aromatic protons can be integrated and compared to the integral of a known amount of an internal standard.

Table 2: Representative ¹H NMR Data for Quantitative Analysis

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (propanoate) ~1.45 Doublet 3H
-CH (propanoate) ~3.65 Quartet 1H
-OCH₃ (ester) ~3.68 Singlet 3H
Aromatic (adjacent to -OH) ~6.75 Doublet 2H
Aromatic (adjacent to -CH) ~7.15 Doublet 2H

Validation of Chromatographic Assays (HPLC, GC) for Purity, Impurities, and Enantiomeric Excess

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the detailed analysis of this compound, providing high-resolution separation of the main compound from potential impurities and its enantiomer.

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is the standard for determining the purity of this compound and quantifying any process-related impurities or degradation products.

For determining the enantiomeric excess, a chiral HPLC method is required. This typically involves a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. The validation of such a method is critical and must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Table 3: Validation Summary for a Chiral HPLC Method

Validation Parameter Acceptance Criteria Result
Specificity Resolution (R) between enantiomers > 1.5 R = 2.2
Linearity (for S-enantiomer) Correlation coefficient (r²) ≥ 0.995 r² = 0.9991
Accuracy (% Recovery) 98.0% - 102.0% 99.2% - 101.5%
Precision (RSD%)
- Repeatability ≤ 2.0% 0.85%
- Intermediate Precision ≤ 3.0% 1.25%
Limit of Quantitation (LOQ) S/N ratio ≥ 10 0.05% of nominal concentration

| Robustness | No significant change in results | Passed |

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile impurities and can also be used for the assay of this compound, often after derivatization to increase its volatility. A key aspect of GC method development is the selection of an appropriate column and temperature program to achieve optimal separation.

Table 4: Typical GC-FID Method Validation Parameters

Parameter Acceptance Criteria Result
Linearity r² ≥ 0.99 0.998
Precision (RSD%)
- Injection Repeatability ≤ 1.0% 0.5%
- Method Repeatability ≤ 2.0% 1.1%
Accuracy (% Recovery) 95.0% - 105.0% 98.7% - 102.3%
Range 80% - 120% of nominal concentration Validated
LOD S/N ratio ≥ 3 0.01%

| LOQ | S/N ratio ≥ 10 | 0.03% |

Implementation of Process Analytical Technology (PAT) for In-line Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For the synthesis of this compound, particularly in processes like enzymatic kinetic resolution, PAT can be invaluable for real-time monitoring and control.

In-line spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful PAT tools. These methods can monitor the concentrations of reactants, intermediates, and the product directly in the reaction vessel without the need for sampling.

For instance, in an esterification reaction to produce this compound, an in-line FTIR probe can track the reaction progress by monitoring the disappearance of the carboxylic acid's C=O stretching band and the appearance of the ester's C=O stretching band. This real-time data allows for precise determination of the reaction endpoint, leading to improved process efficiency and consistency.

Table 5: Application of In-line FTIR for Reaction Monitoring

Analyte Functional Group FTIR Frequency (cm⁻¹) Observation during Reaction
4-Hydroxyphenylpropanoic Acid Carboxylic Acid C=O ~1700-1725 Decrease in absorbance
Methanol O-H stretch ~3200-3550 Decrease in absorbance

This continuous monitoring enables a deeper understanding of the reaction kinetics and allows for the implementation of automated control strategies to maintain optimal reaction conditions, thereby ensuring the desired product quality and yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (R)-2-(4-Hydroxyphenyl)propanoate with high enantiomeric purity?

  • Methodology : The synthesis typically involves esterification of (R)-2-(4-Hydroxyphenyl)propanoic acid with methanol using acid catalysts (e.g., H₂SO₄ or HCl) under reflux conditions. Enantiomeric purity is achieved via chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using recrystallization or column chromatography to remove unreacted acid/byproducts.

Q. How can researchers confirm the stereochemical integrity of this compound?

  • Analytical Methods :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., (R)-enantiomer: +12.5° in methanol) .
  • X-ray Crystallography : For definitive confirmation, single-crystal analysis can resolve absolute configuration, as demonstrated in related ester derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Stability Data : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the phenolic -OH group. Stability studies show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How does the 4-hydroxyphenyl moiety influence the compound’s biological activity in cellular assays?

  • Mechanistic Insight : The 4-hydroxyphenyl group enhances binding to estrogen receptors (ERα/β) or modulates NF-κB signaling, as seen in structurally similar anti-inflammatory compounds. Assays in macrophage-like THP-1 cells show IC₅₀ values <10 µM for cytokine inhibition (e.g., IL-6) .
  • Experimental Design : Use luciferase reporter assays (NF-κB/AP-1 pathways) and ELISA for cytokine quantification. Compare activity against (S)-enantiomer to assess stereospecificity .

Q. What strategies resolve discrepancies in HPLC purity analysis caused by degradation products?

  • Troubleshooting :

  • Degradation Pathways : Hydrolysis of the ester bond under acidic/basic conditions generates (R)-2-(4-Hydroxyphenyl)propanoic acid. Monitor via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:ACN gradient) .
  • Quantification : Use impurity reference standards (e.g., EP guidelines for related propanoic acid derivatives) to calibrate degradation thresholds .

Q. How can computational modeling predict the compound’s metabolic fate in vivo?

  • In Silico Approaches :

  • ADMET Prediction : Tools like SwissADME estimate high intestinal absorption (TPSA = 57 Ų) but rapid glucuronidation of the phenolic group.
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites. Validate with LC-MS/MS in hepatocyte models .

Methodological Notes

  • Synthesis Optimization : Replace H₂SO₄ with Amberlyst-15 resin for greener catalysis, reducing side reactions .
  • Advanced Characterization : Employ 2D-NMR (HSQC, HMBC) to assign stereochemistry and confirm ester linkage .
  • Biological Assays : Include enantiomer-negative controls to isolate stereospecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.